molecular formula C11H22N2O3 B1393210 (R)-1-N-Boc-2-methoxymethylpiperazine CAS No. 1023301-73-6

(R)-1-N-Boc-2-methoxymethylpiperazine

Cat. No. B1393210
M. Wt: 230.3 g/mol
InChI Key: ODOJNXXZXCRBCC-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-N-Boc-2-methoxymethylpiperazine, also known as (R)-1-Boc-2-MeO-Mep, is an organic compound that is used in a variety of scientific research applications. It is a chiral compound, meaning it can exist in two different forms with the same molecular formula but different structures. (R)-1-Boc-2-MeO-Mep is a white solid that is soluble in water and organic solvents. It is used in the synthesis of a variety of compounds, including drugs, hormones, and other biologically active molecules. It is also used as a building block for peptide synthesis and as a starting material for the synthesis of other chiral compounds.

Scientific Research Applications

Conversion to 2-(1-N-Boc-aminoethyl)-1,3,4-oxadiazoles

A study by Kudelko and Zieliński (2010) describes the conversion of N’-ethoxymethylene-2-(N-Boc-amino)propionohydrazide derivatives into 2-(1-N-Boc-aminoethyl)-1,3,4-oxadiazoles. This process involves N-Boc-protected alanine hydrazide and triethyl orthoesters undergoing cyclization in glacial acetic acid, demonstrating a potential application in organic synthesis and medicinal chemistry (Kudelko & Zieliński, 2010).

Efficient Bioreductive Production

Chen et al. (2017) explored the bioreductive production of (R)-N-Boc-3-hydroxypiperidine using a carbonyl reductase from Kluyveromyces marxianus. This process was optimized for various factors like temperature, pH, and substrate concentration, showing potential for industrial production of N-Boc-protected piperidine derivatives (Chen et al., 2017).

properties

IUPAC Name

tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-12-7-9(13)8-15-4/h9,12H,5-8H2,1-4H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOJNXXZXCRBCC-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCNC[C@@H]1COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679630
Record name tert-Butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-N-Boc-2-methoxymethylpiperazine

CAS RN

1023301-73-6
Record name tert-Butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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